Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
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Description
Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate” is a derivative of indole and imidazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives have been used in the development of new drugs . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
CAS No. |
896298-29-6 |
---|---|
Molecular Formula |
C23H18FN5O4 |
Molecular Weight |
447.426 |
IUPAC Name |
methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C23H18FN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-6-4-3-5-7-14)29(22(27)25-20)16-10-8-15(24)9-11-16/h3-12H,13H2,1-2H3 |
InChI Key |
SRSPORKNFWIXBT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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